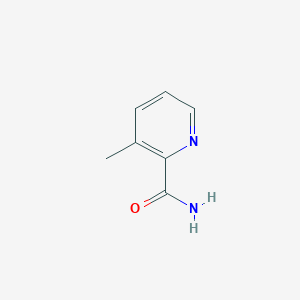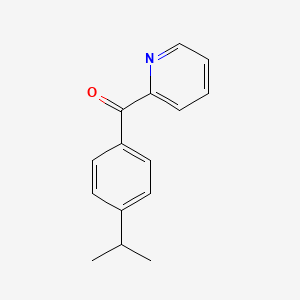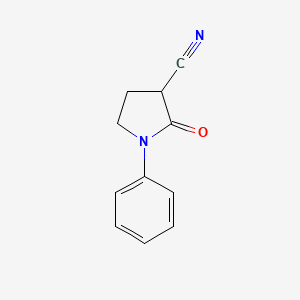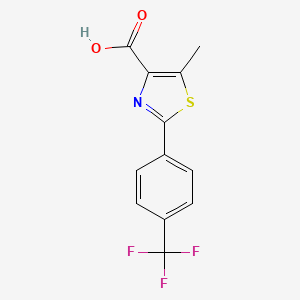
3-Methylpicolinamide
Übersicht
Beschreibung
3-Methylpicolinamide is a pyridine derivative with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol.
Wirkmechanismus
Target of Action
3-Methylpicolinamide has been identified to target the lipid-transfer protein Sec14p . Sec14p is a crucial protein involved in lipid metabolism and vesicle trafficking, playing a significant role in cellular processes such as signal transduction and membrane trafficking .
Mode of Action
The compound interacts with its target, Sec14p, by inhibiting its function . This inhibition is selective for fungal Sec14 lipid-transfer proteins, suggesting a potential role for this compound in antifungal therapies .
Biochemical Pathways
The inhibition of Sec14p by this compound affects the lipid metabolism and vesicle trafficking pathways within the cell . These pathways are crucial for the normal functioning of the cell, and their disruption can lead to various downstream effects, including potential antifungal activity .
Pharmacokinetics
Its molecular weight of 13615 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid metabolism and vesicle trafficking due to the inhibition of Sec14p .
Biochemische Analyse
Biochemical Properties
3-Methylpicolinamide plays a significant role in biochemical reactions, particularly in the context of palladium-catalyzed C-H arylation reactions. It acts as a directing group, enhancing the selectivity and yield of these reactions . The compound interacts with palladium catalysts, coordinating to the palladium and directing it to specific C-H bonds on sp3-rich scaffolds . This interaction is crucial for the selective transformation of individual C-H bonds, making this compound a valuable tool in medicinal chemistry .
Cellular Effects
This compound has been evaluated for its effects on human cancer cell lines. Studies have shown that derivatives of this compound exhibit potent anti-proliferative activities against various cancer cell lines . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to enhance the efficacy of C-H arylation reactions, which can be leveraged for targeted drug development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. The compound coordinates to the palladium, facilitating the selective activation of C-H bonds . This coordination is achieved through the nitrogen atoms in the picolinamide structure, which act as ligands for the palladium catalyst . The binding interactions lead to the formation of palladium complexes that are highly selective for specific C-H bonds, enabling precise chemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a melting point of 144-147°C and a boiling point of 291°C . Long-term studies have shown that this compound maintains its efficacy in C-H arylation reactions over extended periods, with minimal degradation . The stability and activity of the compound can be influenced by factors such as temperature and solvent conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased efficacy in biochemical reactions . At very high doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a directing group in C-H arylation reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The metabolic pathways involving this compound are crucial for its function in selective chemical transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution mechanisms are essential for the compound’s efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is positioned correctly within the cell to facilitate its role in biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpicolinamide typically involves the reaction of 3-methylpyridine with an appropriate amide-forming reagent. One common method involves the treatment of 3-methylpyridine with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or a primary amine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-Methylpicolinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Picolinamide: Similar structure but lacks the methyl group at the 3-position.
N-Methylpicolinamide: Similar structure but with a methyl group on the nitrogen atom instead of the 3-position.
3-Methylpyridine: The parent compound without the amide group.
Uniqueness: 3-Methylpicolinamide is unique due to the presence of both the methyl group at the 3-position and the amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOUQYUFHADEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586360 | |
| Record name | 3-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937648-82-3 | |
| Record name | 3-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-methylpicolinamide a desirable directing group for C-H arylation reactions compared to unsubstituted picolinamide?
A1: While both this compound and unsubstituted picolinamide can direct palladium-catalyzed C-H arylation reactions, research suggests that this compound can lead to improved outcomes in specific scenarios. For instance, in the arylation of certain acyclic amine scaffolds, using this compound as the directing group resulted in increased yields and selectivity compared to unsubstituted picolinamide. [] This enhancement in reactivity and selectivity is likely due to the methyl substituent influencing the interaction between the directing group and the palladium catalyst.
Q2: How does the choice of solvent impact the effectiveness of this compound in C-H arylation reactions?
A2: Research indicates that solvent selection plays a crucial role in the efficacy of this compound as a directing group. In particular, utilizing 3-methylpentan-3-ol as the solvent led to significantly improved yields in certain C-H arylation reactions with this compound compared to other solvents. [] This highlights the importance of considering solvent effects in optimizing reaction conditions for C-H arylation using this directing group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)


![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)






![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
